

AXT-914 Clinical Trial Analysis: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AXT-914
CAS No.: 717104-43-3
Cat. No.: B10819877

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This guide provides a comprehensive analysis of the clinical trial results for **AXT-914**, an investigational oral calcilytic agent. It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with an active comparator and placebo, alongside experimental protocols and identified limitations.

Overview of AXT-914

AXT-914 is a quinazolin-2-one derivative that functions as an antagonist of the calcium-sensing receptor (CaSR) in the parathyroid gland.^[1] This antagonism is designed to induce a sharp, transient release of parathyroid hormone (PTH), mimicking the anabolic effects of subcutaneously administered PTH therapies like teriparatide (Forteo) for the treatment of osteoporosis.^[1] Early clinical studies aimed to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and tolerability of orally administered **AXT-914**.^[1]

Comparative Clinical Trial Results

Two primary early-phase clinical studies were conducted on **AXT-914**: a single and multiple ascending dose study in healthy volunteers, and a 4-week, randomized, double-blind, active-

and placebo-controlled study in healthy postmenopausal women.[1] The latter study is the focus of this comparison, with teriparatide as the active comparator.

Parameter	AXT-914 (45 mg)	AXT-914 (60 mg)	Teriparatide (20 µg)	Placebo
PTH Release	Induced desired transient PTH-release profiles. [1]	Induced desired transient PTH-release profiles. [1]	Known bone-anabolic PK profile.[1]	No significant change.
Bone Biomarkers	No expected changes in circulating bone biomarkers.[1]	No expected changes in circulating bone biomarkers.[1]	Expected changes in circulating bone biomarkers observed.[1]	No significant change.[1]
Total Serum Calcium	8.0% increase from baseline.[1]	10.7% increase from baseline.[1]	1.3% increase from baseline.[1]	1.0% increase from baseline.[1]
Tolerability	Well-tolerated at all doses.[1]	Well-tolerated at all doses.[1]	Not detailed in the provided search results.	Not detailed in the provided search results.

Experimental Protocols

The pivotal comparative study was a randomized, double-blind, active- and placebo-controlled, 4-week repeat-dose parallel group study involving healthy postmenopausal women.[1]

Study Design:

- Participants: Healthy postmenopausal women.
- Treatment Arms:
 - **AXT-914** (45 mg, oral, once daily)
 - **AXT-914** (60 mg, oral, once daily)

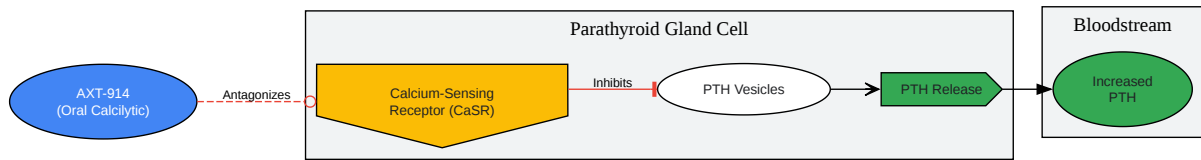
- Placebo (oral, once daily)
- Teriparatide (Forteo®, 20 µg, subcutaneous, once daily)
- Duration: 4 weeks.
- Blinding: Double-blind for **AXT-914** and placebo arms.
- Control: Both active (teriparatide) and placebo controls were used.
- Primary Endpoints: Changes in circulating bone biomarkers.
- Secondary Endpoints: PTH release profiles, serum calcium levels, and overall tolerability.

Limitations and Trial Termination

The clinical development of **AXT-914** was halted due to a critical divergence between its pharmacodynamic effect on PTH release and its ultimate impact on bone metabolism and calcium homeostasis.

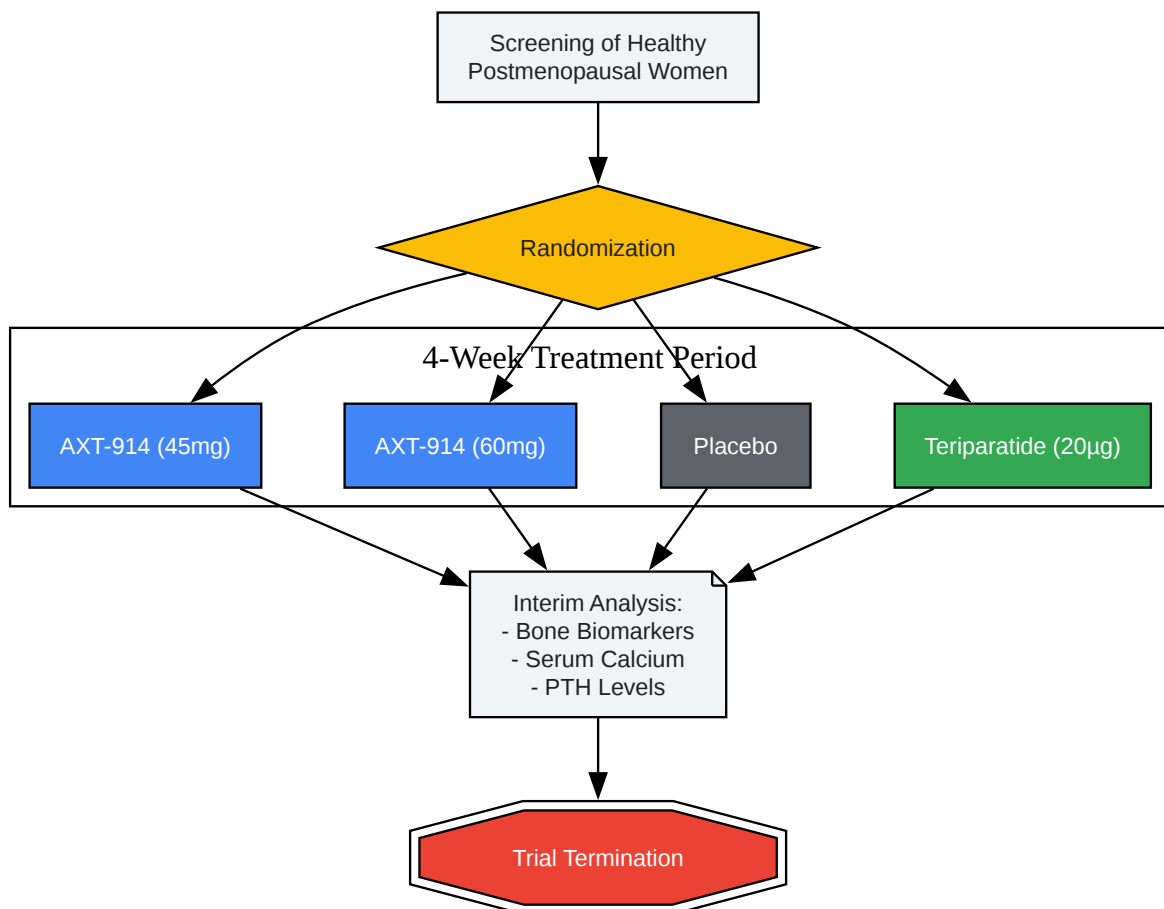
- Lack of Anabolic Effect: Despite successfully inducing transient PTH release, **AXT-914** failed to translate this into the desired anabolic response, as evidenced by the lack of change in bone formation biomarkers.^[1] This contrasts with teriparatide, which did produce the expected biomarker changes.^[1]
- Dose-Limiting Hypercalcemia: A significant and dose-dependent increase in total serum calcium levels was observed in the **AXT-914** treatment groups.^[1] This persistent hypercalcemia was a dose-limiting factor and a primary reason for the trial's termination following a planned interim analysis.^[1]

Visualized Pathways and Workflows



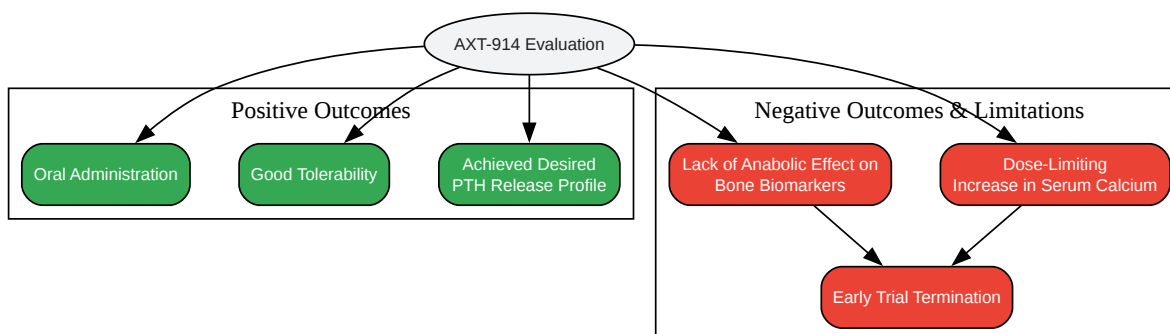
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Caption: Mechanism of action for **AXT-914**.



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Caption: Workflow of the **AXT-914** comparative clinical trial.



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References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
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